molecular formula C8H4ClF2NS B3218281 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole CAS No. 1188233-00-2

2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole

Cat. No.: B3218281
CAS No.: 1188233-00-2
M. Wt: 219.64 g/mol
InChI Key: QGNSLXIHBXRAJG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole (CAS 1188233-00-2) is a high-value benzothiazole derivative engineered for advanced pharmaceutical research and development. This compound serves as a versatile and critical synthetic intermediate, particularly in the construction of novel heterocyclic active molecules. Its molecular structure, which features a reactive chloromethyl group and a difluorinated benzothiazole core, makes it an ideal precursor for further functionalization through nucleophilic substitution and metal-catalyzed cross-coupling reactions. The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. Research has demonstrated that derivatives based on this nucleus exhibit significant anti-inflammatory and analgesic properties in preclinical models . Furthermore, the thiazole ring is a key component in more than 18 FDA-approved drugs, spanning applications as antibiotics, anticancer agents, and treatments for neurological disorders, underscoring its fundamental value in drug discovery . The specific incorporation of fluorine atoms is a strategic modification to enhance a compound's metabolic stability, membrane permeability, and binding affinity. This reagent is exclusively offered for Research Use Only (RUO). It is intended for use by qualified researchers in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use, nor for administration to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NS/c9-3-7-12-8-5(11)1-4(10)2-6(8)13-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNSLXIHBXRAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloromethyl 4,6 Difluorobenzo D Thiazole

Precursor Design and Selection for Targeted Synthesis

The successful synthesis of the target compound is fundamentally dependent on the appropriate design and selection of its precursors. The general strategy involves the condensation of a substituted 2-aminothiophenol (B119425) with a reagent that provides the C2 carbon and the attached chloromethyl group.

The primary precursors for this synthesis are:

2-Amino-3,5-difluorothiophenol: This molecule serves as the backbone for the benzothiazole (B30560) ring, providing the benzene (B151609) ring, the amino group, and the thiol group, with the fluorine atoms already in their required positions (4 and 6). Its synthesis typically starts from a readily available difluoroaniline derivative.

Chloroacetic acid or its derivatives (e.g., chloroacetyl chloride): This two-carbon reagent provides the carbon atom that will become the C2 position of the benzothiazole ring and the attached chloromethyl group. The choice between chloroacetic acid and its more reactive acid chloride derivative depends on the desired reaction conditions and kinetics.

The selection of these precursors is strategic. By using 2-amino-3,5-difluorothiophenol, the positions of the fluorine substituents are fixed from the start, avoiding potential issues with regioselectivity that could arise from post-synthesis fluorination. Similarly, using chloroacetic acid or its derivative ensures that the chloromethyl group is introduced directly and specifically at the 2-position of the benzothiazole ring during the cyclization step itself.

Table 1: Key Precursors for the Synthesis of 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole
Precursor NameChemical StructureRole in Synthesis
2-Amino-3,5-difluorothiophenolC₆H₅F₂NSProvides the difluorinated benzene ring, amino group, and thiol group for the benzothiazole core.
Chloroacetic AcidC₂H₃ClO₂Source of the C2 carbon and the chloromethyl side chain.
Chloroacetyl ChlorideC₂H₂Cl₂OA more reactive alternative to chloroacetic acid for introducing the C2-chloromethyl fragment.

Cyclization Strategies in Benzothiazole Ring Formation

The formation of the benzothiazole ring is the cornerstone of the synthesis. The most common and direct method is the condensation of 2-amino-3,5-difluorothiophenol with chloroacetic acid, often referred to as the Hantzsch benzothiazole synthesis. nih.gov This reaction is typically performed under acidic conditions and with heating to drive the dehydration and cyclization steps.

The mechanism for the formation of the benzothiazole ring from 2-aminothiophenol and a carboxylic acid proceeds through a well-established pathway. ekb.eg

Amide Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-3,5-difluorothiophenol on the carbonyl carbon of chloroacetic acid. This step forms an intermediate N-(2-mercapto-4,6-difluorophenyl)-2-chloroacetamide.

Intramolecular Cyclization: The thiol group (-SH) then acts as a nucleophile, attacking the carbonyl carbon of the newly formed amide. This intramolecular reaction leads to the formation of a five-membered heterocyclic intermediate.

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole (B1198619) ring. This final step is often the thermodynamic driving force for the reaction, resulting in the formation of this compound.

A plausible mechanism involves the initial nucleophilic attack of the aminothiophenol on the carbonyl group, followed by cyclization and dehydration to yield the final benzothiazole product. ekb.eg

The presence of two fluorine atoms on the benzene ring has a profound electronic influence on the reaction. nih.govnih.gov Fluorine is the most electronegative element, and it acts as a strong electron-withdrawing group through the inductive effect (-I effect). nih.gov

Effect on Nucleophilicity: The strong inductive effect of the two fluorine atoms decreases the electron density on the aromatic ring. This, in turn, reduces the nucleophilicity of both the amino (-NH₂) and thiol (-SH) groups of the 2-amino-3,5-difluorothiophenol precursor. Consequently, the reaction may require more forcing conditions (e.g., higher temperatures, stronger acid catalysts, or the use of a more reactive acylating agent like chloroacetyl chloride) to achieve efficient cyclization compared to its non-fluorinated analogs.

Regioselectivity: In this synthetic design, the regioselectivity is predetermined by the structure of the 2-amino-3,5-difluorothiophenol precursor. The fluorine atoms are already positioned at what will become the 4- and 6-positions of the final benzothiazole. This strategy circumvents any potential issues of regioselectivity that might arise if fluorination were attempted on an already-formed benzothiazole ring. The electron-withdrawing nature of fluorine deactivates the ring, making subsequent electrophilic aromatic substitution difficult and hard to control. rsc.org

Functionalization Approaches for Chloromethyl Group Introduction

The introduction of the chloromethyl group at the 2-position is a critical step that defines the final compound. The chosen synthetic strategy achieves this functionalization concurrently with the ring formation.

The primary strategy for achieving site-specific chloromethylation at the C2 position is through the selection of an appropriate two-carbon reagent during the cyclization step.

Condensation with Chloroacetic Acid/Chloroacetyl Chloride: As detailed in the cyclization mechanism, reacting 2-amino-3,5-difluorothiophenol with chloroacetic acid or chloroacetyl chloride directly installs the chloromethyl group at the 2-position. The reaction mechanism inherently directs the formation of the bond between the C2 atom and the nitrogen and sulfur atoms of the precursor, making this a highly regioselective method.

Alternative Routes: An alternative, though more circuitous, route could involve the synthesis of 4,6-difluorobenzo[d]thiazole-2-carboxylic acid, followed by reduction to the corresponding alcohol ((4,6-difluorobenzo[d]thiazol-2-yl)methanol), and subsequent chlorination (e.g., using thionyl chloride, SOCl₂). However, the direct condensation approach is more atom-economical and efficient.

Direct chloromethylation of a pre-formed 4,6-difluorobenzothiazole (B3219819) ring using methods like the Blanc chloromethylation (formaldehyde and HCl) is generally not preferred. wikipedia.org This is because the 2-position of the benzothiazole ring is not sufficiently activated for this type of electrophilic substitution, and such conditions could lead to undesired side reactions or decomposition.

Table 2: Comparison of Chloromethylation Strategies
StrategyDescriptionAdvantagesDisadvantages
Direct CondensationCyclization of 2-amino-3,5-difluorothiophenol with chloroacetic acid or its derivative.High site-specificity (C2 position), fewer steps, good atom economy.May require harsher conditions due to fluorines' deactivating effect.
Multi-step FunctionalizationFormation of a 2-carboxy or 2-hydroxymethyl intermediate, followed by conversion to the chloromethyl group.Avoids direct use of potentially harsh chloro-reagents in the cyclization step.Longer synthetic route, lower overall yield, more waste generated.
Post-Cyclization ChloromethylationAttempted Blanc chloromethylation on 4,6-difluorobenzothiazole.Conceptually simple.Low reactivity of the benzothiazole ring, poor selectivity, risk of side reactions. wikipedia.org

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. libretexts.org In the context of the synthesis of this compound, the formation of the chloromethyl group (-CH₂Cl) does not introduce any new chiral centers into the molecule.

A chiral center is typically a carbon atom that is attached to four different substituent groups. utexas.edu The carbon atom in the chloromethyl group is bonded to two hydrogen atoms, one chlorine atom, and the benzothiazole ring system. Because two of the attached groups (the hydrogen atoms) are identical, this carbon is achiral.

Therefore, the reaction step that introduces the chloromethyl group does not produce stereoisomers (enantiomers or diastereomers). As a result, there are no stereochemical considerations, such as the need for enantioselective catalysts or chiral resolution steps, associated with the formation of this specific functional group in the target molecule.

Multi-component Reactions and One-Pot Syntheses.

While a specific multi-component reaction (MCR) leading directly to this compound is not extensively documented in the literature, the principles of MCRs are widely applied to the synthesis of the broader benzothiazole family. These reactions are highly valued for their efficiency, atom economy, and the ability to generate molecular complexity in a single step.

One-pot syntheses, a related strategy, have been successfully employed for the preparation of various 2-substituted benzothiazoles. A notable one-pot approach that could be adapted for the synthesis of the target molecule involves the reaction of an appropriate benzyl (B1604629) halide with an o-aminobenzenethiol in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This method obviates the need for an additional oxidant. nih.gov In the context of this compound, this would conceptually involve the in-situ generation of a reactive species from a chloroacetyl derivative that then condenses with 4,6-difluoro-2-aminothiophenol.

Furthermore, one-pot tandem reactions have been developed for the synthesis of benzothiazoles from benzyl halides and o-aminobenzenethiol, proceeding through Kornblum oxidation, cyclization, and aromatization. nih.gov The application of such a sequence to a difluoro-substituted aminothiophenol and a chloroacetylating agent could provide a streamlined route to the desired product.

Facile one-pot cascade reactions of 2-iodoanilines with acid chlorides in the presence of Lawesson's reagent have also been reported for the synthesis of 2-substituted benzothiazoles. researchgate.net This metal-free approach proceeds through the formation of a benzamide, its subsequent thionation, and finally, intramolecular cyclization. researchgate.net Adapting this to a difluoro-substituted 2-iodoaniline (B362364) and chloroacetyl chloride could present another viable one-pot synthetic strategy.

Optimization of Reaction Conditions and Yield Enhancement.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For the classical condensation of a 2-aminothiophenol with an acyl chloride, various solvents and catalysts have been explored to enhance efficiency. While traditional methods often employed high-boiling solvents and strong acids, modern approaches favor milder and more environmentally benign conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. For instance, the synthesis of 2-chloromethyl-benzothiazoles has been achieved in as little as 10 minutes under microwave irradiation using acetic acid as the solvent. organic-chemistry.orgrsc.org This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating. rsc.org

The choice of base can also be critical in reactions involving chloroacetyl chloride to neutralize the generated HCl. In related syntheses of N-substituted acetamides, organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents such as tetrahydrofuran (B95107) (THF) have been shown to be effective, leading to high yields at room temperature. researchgate.net For the cyclization of Schiff's bases with chloroacetyl chloride to form azetidinones, triethylamine (B128534) in dioxane is a commonly used base. nih.govnih.gov

The following table summarizes various conditions that have been optimized for the synthesis of related benzothiazole derivatives, which can serve as a starting point for the optimization of the synthesis of this compound.

PrecursorsReagentCatalyst/SolventConditionsYieldReference
2-AminothiophenolChloroacetyl chlorideAcetic AcidMicrowave (10 min)Up to 87% organic-chemistry.org
Substituted AnilinesChloroacetyl chlorideDBU / THFRoom Temperature (3-6 h)75-95% researchgate.net
2-Aminobenzothiazole-6-carboxylic acidChloroacetyl chlorideK2CO3 / ChloroformReflux (12 h)81% nih.gov
2-IodoanilinesAcid ChloridesLawesson's ReagentMild ConditionsGood to Excellent researchgate.net
Benzyl Halideso-AminobenzenethiolDMSOMild ConditionsHigh nih.gov

Scalability of Synthetic Protocols for Research and Development.

The scalability of a synthetic route is a critical consideration for its application in research and development, where larger quantities of the compound may be required. One-pot reactions are often advantageous for scaling up as they reduce the number of unit operations, minimize waste, and can lead to lower production costs. nih.govajol.info

The synthesis of 2-substituted benzothiazoles via the reaction of 2-aminothiophenol with fatty acids has been successfully performed on a larger scale. ajol.info This suggests that the core condensation reaction is amenable to scale-up. For the synthesis of this compound, the key challenge in scalability would likely be the availability and cost of the starting material, 4,6-difluoro-2-aminothiophenol.

The use of heterogeneous catalysts can also facilitate scalability by simplifying product purification and allowing for catalyst recycling. While not explicitly reported for this specific synthesis, the use of solid-supported catalysts is a common strategy in the scalable production of related heterocyclic compounds.

Furthermore, protocols that avoid the use of hazardous reagents and extreme reaction conditions are generally more scalable. The development of synthetic routes in aqueous media or under solvent-free conditions, for instance, is a key area of research for improving the scalability and environmental footprint of chemical processes.

Reactivity and Derivatization Studies of 2 Chloromethyl 4,6 Difluorobenzo D Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 2-position of the benzothiazole (B30560) ring serves as a key site for nucleophilic attack. This reactivity is analogous to that of benzyl (B1604629) halides, where the adjacent aromatic system stabilizes the transition state of the substitution reaction. The presence of the electron-withdrawing benzothiazole nucleus further enhances the electrophilicity of the methylene (B1212753) carbon, facilitating the displacement of the chloride ion.

Kinetics and Thermodynamics of Substitution Reactions

Nucleophilic substitution reactions at the chloromethyl group of 2-(chloromethyl)-4,6-difluorobenzo[d]thiazole are expected to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.comlibretexts.orgmasterorganicchemistry.com This is characteristic of primary alkyl halides. The rate of these reactions is anticipated to be second-order, depending on the concentration of both the benzothiazole substrate and the incoming nucleophile. youtube.comlibretexts.org

The transition state of the SN2 reaction involves a trigonal bipyramidal geometry at the methylene carbon, where the nucleophile attacks from the side opposite to the leaving chloride ion. masterorganicchemistry.com The stability of this transition state is influenced by the electronic properties of the benzothiazole ring system. The electron-withdrawing nature of the 4,6-difluorobenzothiazole (B3219819) moiety is expected to stabilize the transition state, thereby increasing the reaction rate compared to less electron-deficient analogues.

Scope of Nucleophiles and Product Diversification

A wide array of nucleophiles can be employed to displace the chloride of the chloromethyl group, leading to a diverse range of functionalized benzothiazole derivatives. This versatility is crucial for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Common classes of nucleophiles that are expected to react readily include:

Nitrogen Nucleophiles: Primary and secondary amines, azides, and other nitrogen-containing heterocycles can be used to introduce new carbon-nitrogen bonds. For instance, reaction with sodium azide (B81097) would yield the corresponding 2-(azidomethyl) derivative, a versatile precursor for the synthesis of amines and triazoles.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base, can form ether linkages.

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this type of reaction, leading to the formation of thioethers. nih.gov

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can be used to form new carbon-carbon bonds.

The table below illustrates the expected products from the reaction of this compound with a selection of common nucleophiles.

NucleophileReagent ExampleProduct
AzideSodium Azide (NaN₃)2-(Azidomethyl)-4,6-difluorobenzo[d]thiazole
PiperidinePiperidine2-((Piperidin-1-yl)methyl)-4,6-difluorobenzo[d]thiazole
ThiophenolThiophenol2-((Phenylthio)methyl)-4,6-difluorobenzo[d]thiazole
MethoxideSodium Methoxide (NaOCH₃)4,6-Difluoro-2-(methoxymethyl)benzo[d]thiazole

Halogen Exchange Reactions and Their Applications

Halogen exchange, most notably the Finkelstein reaction, provides a pathway to replace the chlorine atom with other halogens, such as iodine. wikipedia.orgiitk.ac.inbyjus.com This transformation is typically achieved by treating the chloromethyl compound with an excess of a metal iodide, such as sodium iodide, in a solvent like acetone (B3395972) where the resulting sodium chloride is poorly soluble, driving the equilibrium towards the product. wikipedia.orgiitk.ac.inbyjus.com

The resulting 2-(iodomethyl)-4,6-difluorobenzo[d]thiazole is a more reactive electrophile compared to its chloro-analogue due to the better leaving group ability of the iodide ion. This enhanced reactivity makes it a valuable intermediate for subsequent nucleophilic substitution reactions, particularly with weaker nucleophiles.

Reactions Involving the Difluorinated Benzothiazole Core

The two fluorine atoms on the benzene (B151609) ring of the benzothiazole core render it electron-deficient and susceptible to specific types of aromatic substitution reactions that are not typically observed in electron-rich aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The presence of the electron-withdrawing fluorine atoms, coupled with the inherent electron-withdrawing nature of the fused thiazole (B1198619) ring, activates the aromatic core towards nucleophilic aromatic substitution (SNAr). cas.cn In this two-step addition-elimination mechanism, a nucleophile attacks one of the fluorine-bearing carbons to form a resonance-stabilized Meisenheimer complex. youtube.comyoutube.com Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity and yields the substituted product.

The regioselectivity of the SNAr reaction is governed by the position of the fluorine atoms and the directing effect of the thiazole ring. The fluorine at the 4-position is likely to be more susceptible to substitution due to the combined electron-withdrawing effects of the adjacent sulfur atom and the imine functionality of the thiazole ring. Strong nucleophiles such as alkoxides, thiolates, and amines are typically employed in SNAr reactions.

Directed Ortho Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.caunblog.frorganic-chemistry.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to an adjacent ortho position. wikipedia.orgbaranlab.org

In the case of this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the fluorine atoms, can potentially act as directing groups. The nitrogen atom of the thiazole ring is a particularly effective DMG. Deprotonation would be expected to occur at the C7 position, which is ortho to the thiazole nitrogen. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at this position.

It is important to note that the reaction conditions for DoM must be carefully controlled to avoid competing reactions, such as nucleophilic attack at the chloromethyl group or halogen-metal exchange.

Advanced Structural and Electronic Characterization of 2 Chloromethyl 4,6 Difluorobenzo D Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and the electronic environment of the nuclei.

Two-dimensional NMR techniques are crucial for assembling the molecular framework by establishing through-bond correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, this experiment would primarily show correlations between the aromatic protons on the difluorobenzene ring. The expected coupling patterns would help in the definitive assignment of the H-5 and H-7 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of the target molecule would show a cross-peak connecting the chloromethyl protons to the chloromethyl carbon, as well as correlations between the aromatic protons (H-5 and H-7) and their respective carbon atoms (C-5 and C-7). This provides a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the entire molecular structure. For this compound, key HMBC correlations would be expected between:

The chloromethyl protons and the C-2 carbon of the thiazole (B1198619) ring.

The chloromethyl protons and the C-3a carbon of the benzothiazole (B30560) core.

The aromatic protons (H-5 and H-7) and the surrounding quaternary carbons of the benzothiazole ring system.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below, based on data from related benzothiazole structures. mdpi.com

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
-CH₂Cl~ 4.9~ 45C-2, C-3a
H-5~ 7.2 - 7.5~ 100 - 105 (d, JCF)C-4, C-6, C-7, C-7a
H-7~ 7.6 - 7.9~ 110 - 115 (d, JCF)C-5, C-6, C-7a
C-2-~ 165 - 170-
C-3a-~ 150 - 155-
C-4-~ 155 - 160 (dd, JCF)-
C-5-~ 100 - 105 (d, JCF)-
C-6-~ 158 - 163 (dd, JCF)-
C-7-~ 110 - 115 (d, JCF)-
C-7a-~ 130 - 135-

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets due to carbon-fluorine coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule. researchgate.net For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for the F-4 and one for the F-6 fluorine atom. The chemical shifts of these signals are influenced by the electronic effects of the substituents on the benzothiazole ring. derpharmachemica.com Furthermore, coupling between the fluorine atoms and the neighboring protons (H-5 and H-7) would result in splitting of the ¹⁹F signals, providing additional structural confirmation. The analysis of these coupling constants can offer insights into the through-bond and through-space interactions of the fluorine atoms.

Fluorine Atom Expected ¹⁹F Chemical Shift (ppm) Expected Coupling
F-4~ -110 to -130d, JFH with H-5
F-6~ -100 to -120d, JFH with H-5 and H-7

Note: Chemical shifts are referenced to a standard such as CFCl₃ and can vary.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis.

A hypothetical table of selected crystallographic data for a derivative is presented below, illustrating the type of information obtained.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule and to obtain a unique "molecular fingerprint". ssrn.comnih.gov The vibrational modes of this compound can be assigned to specific bond stretching and bending motions.

Key expected vibrational frequencies are:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic, -CH₂Cl): ~3000-2850 cm⁻¹

C=N stretching (thiazole ring): ~1650-1550 cm⁻¹

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

C-F stretching: ~1250-1000 cm⁻¹

C-Cl stretching: ~800-600 cm⁻¹

A table of expected vibrational frequencies for key functional groups is provided below. nih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch3000 - 2850FT-IR, Raman
C=N Stretch1650 - 1550FT-IR, Raman
Aromatic C=C Stretch1600 - 1450FT-IR, Raman
C-F Stretch1250 - 1000FT-IR
C-Cl Stretch800 - 600FT-IR

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Derivatives.

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of this compound and its derivatives, which allows for the unambiguous determination of their elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure. Common fragmentation pathways for this class of compounds may involve the loss of the chloromethyl group, cleavage of the thiazole ring, and loss of fluorine atoms. researchgate.net

A table summarizing the expected HRMS data is shown below.

Ion Calculated m/z Observed m/z Formula
[M+H]⁺ValueValueC₈H₅ClF₂N S
[M-Cl]⁺ValueValueC₈H₅F₂NS
[M-CH₂Cl]⁺ValueValueC₇H₃F₂NS

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights.

UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical properties of this compound and its derivatives. mdpi.com The absorption spectrum is characterized by electronic transitions between molecular orbitals, typically π → π* transitions within the conjugated benzothiazole system. The positions and intensities of the absorption maxima are sensitive to the substitution pattern on the aromatic ring. researchgate.net

For fluorescent derivatives, the emission spectrum provides information about the excited state properties. The Stokes shift (the difference in wavelength between the absorption and emission maxima) and the fluorescence quantum yield are important parameters that characterize the emissive properties of these compounds.

A hypothetical table of photophysical data is presented below.

Parameter Value
Absorption Maximum (λabs, nm)~300 - 350
Molar Absorptivity (ε, M⁻¹cm⁻¹)Value
Emission Maximum (λem, nm)Value (if fluorescent)
Stokes Shift (nm)Value (if fluorescent)
Fluorescence Quantum Yield (ΦF)Value (if fluorescent)

Chiroptical Properties and Stereochemical Investigations

A thorough review of scientific literature reveals a notable absence of specific research focused on the chiroptical properties and stereochemical investigations of chiral derivatives of this compound. While the broader class of benzothiazoles has been a subject of extensive study in medicinal and materials chemistry, leading to the synthesis and characterization of numerous derivatives, the specific sub-category of chiral derivatives originating from this compound appears to be an unexplored area of stereochemistry.

Chiroptical properties, such as optical rotation and circular dichroism, are fundamental to understanding the three-dimensional arrangement of atoms in chiral molecules and their interactions with polarized light. Such studies are crucial for distinguishing between enantiomers, which often exhibit distinct pharmacological and toxicological profiles. Stereochemical investigations, including the determination of absolute configurations and the assessment of enantiomeric purity, are essential for the development of stereochemically pure therapeutic agents and functional materials.

Despite the recognized importance of these properties, dedicated studies involving the synthesis of chiral derivatives of this compound and the subsequent analysis of their chiroptical behavior have not been reported in the available scientific literature. Consequently, there is no data to present regarding their specific optical rotations, circular dichroism spectra, or experimentally determined absolute configurations.

The lack of information in this specific area highlights a potential avenue for future research. The synthesis of chiral derivatives of this compound and the comprehensive characterization of their stereochemical and chiroptical properties would be a valuable contribution to the field of heterocyclic chemistry. Such studies could provide insights into the structure-property relationships of this class of compounds and potentially unlock new applications in areas such as asymmetric catalysis, chiral recognition, and pharmacology.

Computational and Theoretical Investigations of 2 Chloromethyl 4,6 Difluorobenzo D Thiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can elucidate electron distribution, orbital energies, and molecular geometry, which are key determinants of a compound's stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and energy of chemical systems. mdpi.com For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). mdpi.com

In a computational study of various benzothiazole derivatives, conformational analysis was performed by systematically rotating the dihedral angle between the benzothiazole ring and an attached phenyl ring. mdpi.com This process helps identify the lowest energy conformers, which are the most likely structures to be observed. For 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole, a similar approach would involve optimizing the geometry to find the most stable orientation of the chloromethyl group relative to the benzothiazole core and the effects of the fluorine atoms on the ring's planarity. The fluorine atoms at positions 4 and 6 are expected to influence the electronic distribution and bond lengths of the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

For a series of studied benzothiazole derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com The presence of electron-withdrawing groups, such as trifluoromethyl (CF3), was observed to decrease the energy gap, thereby increasing the compound's reactivity. mdpi.com In the case of this compound, the electron-withdrawing nature of the two fluorine atoms and the chloromethyl group is expected to result in a relatively low HOMO-LUMO gap, suggesting a reactive molecule. The HOMO is likely to be distributed over the benzothiazole ring system, while the LUMO may be localized around the thiazole (B1198619) ring and the chloromethyl substituent, indicating that these are probable sites for nucleophilic and electrophilic attack, respectively.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Analogous Benzothiazole Derivatives

Compound Substituent HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Analog 1 2-phenyl -6.34 -1.61 4.73
Analog 2 2-(p-chlorophenyl) -6.49 -1.87 4.62
Analog 3 2-(p-methoxyphenyl) -6.11 -1.47 4.64
Analog 4 2-(3,5-bis(trifluoromethyl)phenyl) -7.12 -2.66 4.46

Data is illustrative and based on findings for structurally similar compounds. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov These simulations can reveal conformational changes and intermolecular interactions, which are important for understanding how a molecule behaves in different environments and interacts with other molecules, such as biological targets. biointerfaceresearch.com

MD simulations on benzothiazole derivatives complexed with enzymes have been used to assess the stability of the molecule within a binding site. nih.govbiointerfaceresearch.com For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the chloromethyl group. Furthermore, simulations in different solvents could predict its solubility and aggregation behavior. In the context of drug design, MD simulations could model its interaction with a target protein, providing information on the stability of the binding and the key intermolecular forces involved, such as hydrogen bonds or van der Waals interactions. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is a valuable tool for structural elucidation and confirmation.

For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C chemical shifts. mdpi.com In studies of benzothiazole derivatives, the calculated chemical shifts have shown good agreement with experimental values. mdpi.comnih.gov For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the benzothiazole core, influenced by the deshielding effects of the fluorine atoms and the chloromethyl group. The methylene (B1212753) protons of the chloromethyl group would likely appear as a singlet in the 1H NMR spectrum, with a chemical shift characteristic of a CH2Cl group attached to an aromatic heterocycle.

Similarly, vibrational frequencies for infrared (IR) spectroscopy can be computed using DFT. mdpi.com These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For the target compound, characteristic vibrational frequencies would be expected for the C-F, C-Cl, C=N, and C-S bonds, as well as for the aromatic ring stretching modes. mdpi.com

Table 2: Predicted Spectroscopic Data for a Representative Benzothiazole Structure

Parameter Predicted Value
¹H NMR Chemical Shift (ppm) Aromatic Protons: 7.15 - 8.22
¹³C NMR Chemical Shift (ppm) Aromatic Carbons: 110 - 160
IR Vibrational Frequency (cm⁻¹) C-F Stretching: ~1100-1300
C-Cl Stretching: ~700-800
C=N Stretching: ~1600-1650

Values are approximate and based on computational studies of analogous benzothiazole derivatives. mdpi.comnih.gov

Mechanistic Elucidation of Synthetic and Derivatization Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of reaction pathways and activation energies.

The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with aldehydes or carboxylic acid derivatives. wikipedia.org Theoretical calculations can model these reaction pathways to understand the role of catalysts and the stability of intermediates. For the synthesis of this compound, computational studies could investigate the mechanism of chloromethylation at the 2-position of the pre-formed 4,6-difluorobenzothiazole (B3219819) ring.

Furthermore, the chloromethyl group is a reactive handle for further derivatization. Computational studies can predict the reactivity of the C-Cl bond towards nucleophilic substitution reactions, helping to design synthetic routes to new derivatives. By modeling the transition states for these reactions, the feasibility and potential regioselectivity of such transformations can be assessed.

Quantitative Structure-Reactivity Relationships (QSAR) in Analogue Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.netallsubjectjournal.com These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new, unsynthesized compounds. dntb.gov.ua

For benzothiazole derivatives, QSAR studies have been conducted to correlate their structural features with various biological activities, such as anticancer and antimicrobial effects. researchgate.netnih.gov Molecular descriptors used in these studies often include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume), and topological indices. allsubjectjournal.com

For an analogue series based on this compound, a QSAR study could be developed by synthesizing a library of related compounds with variations in the substituents on the benzothiazole ring or by modifying the chloromethyl group. By measuring a specific reactivity or biological activity for these compounds, a QSAR model could be built to identify the key structural features that influence the desired property. This would enable the rational design of new analogues with enhanced activity.

Role of 2 Chloromethyl 4,6 Difluorobenzo D Thiazole As a Synthetic Building Block and Precursor

Synthesis of Novel Heterocyclic Systems and Fused Ring Structures

The chloromethyl group serves as an electrophilic site, which can react with various nucleophiles to form new heterocyclic rings. For instance, reaction with dinucleophilic species could lead to the formation of fused ring systems incorporating the benzothiazole (B30560) moiety.

Table 1: Hypothetical Reactions for Heterocycle Synthesis

Reactant Resulting Heterocyclic System
Hydrazine derivatives Triazino[3,4-b]benzothiazoles
Amidines Pyrimido[2,1-b]benzothiazoles

This table is illustrative and based on general principles of heterocyclic synthesis, not on specific reported reactions of 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole.

Development of Advanced Organic Intermediates for Complex Molecule Synthesis

By reacting this compound with various nucleophiles, a range of advanced organic intermediates can be prepared. These intermediates can then be used in multi-step syntheses of complex target molecules, such as pharmaceuticals or functional materials.

Table 2: Potential Advanced Intermediates

Nucleophile Intermediate Formed Potential Application
Cyanide 2-(Cyanomethyl)-4,6-difluorobenzo[d]thiazole Precursor for carboxylic acids, amides, and amines
Azide (B81097) 2-(Azidomethyl)-4,6-difluorobenzo[d]thiazole Precursor for amines via reduction or triazoles via cycloaddition

This table represents potential synthetic pathways and has not been experimentally verified for the specific compound .

Contribution to the Generation of Diverse Chemical Libraries

The reactivity of the chloromethyl group makes this compound a suitable scaffold for combinatorial chemistry and the generation of diverse chemical libraries. By reacting the parent compound with a library of different nucleophiles, a large number of distinct molecules can be synthesized and screened for biological activity.

Exploration in Polymer and Material Science as a Monomer or Cross-linking Agent Precursor

While no specific applications of this compound in polymer science have been documented, its structure suggests potential uses. It could theoretically be converted into a monomer for polymerization reactions. For example, transformation of the chloromethyl group into a vinyl or acrylic functionality would yield a polymerizable monomer. The resulting polymers would incorporate the rigid and potentially fluorescent 4,6-difluorobenzothiazole (B3219819) unit into their structure, which could be of interest for optical or electronic materials.

Design of Ligands and Catalysts Utilizing the Benzothiazole Scaffold

The benzothiazole scaffold is known to be a part of various ligands in coordination chemistry. The nitrogen and sulfur atoms of the thiazole (B1198619) ring can coordinate to metal centers. The chloromethyl group of this compound could be functionalized to introduce additional donor atoms, creating multidentate ligands. Such ligands could be used to synthesize novel metal complexes with potential applications in catalysis or as functional materials.

Future Research Directions and Unaddressed Areas in the Chemistry of 2 Chloromethyl 4,6 Difluorobenzo D Thiazole

Development of Novel and Sustainable Synthetic Methodologies

Future research in the synthesis of 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole and its derivatives is poised to embrace the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability.

One promising area is the advancement of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to significantly accelerate the synthesis of 2-chloromethyl-benzothiazoles from 2-aminothiophenols and chloroacetyl chloride. mdpi.com Future investigations could focus on optimizing these conditions for the difluorinated analogue, potentially leading to higher yields, shorter reaction times, and reduced solvent usage.

The adoption of flow chemistry presents another significant opportunity. Continuous flow processes offer superior control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for seamless integration into multi-step syntheses. nih.gov Developing a continuous flow synthesis for this compound could enable scalable and on-demand production.

Furthermore, the exploration of novel catalytic systems is crucial. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. nih.gov Research into solid-supported reagents and catalysts for the key cyclization and chloromethylation steps could lead to more environmentally benign and economically viable synthetic protocols. The use of water as a solvent, where feasible, would also contribute significantly to the sustainability of the synthesis. nih.gov

Investigation of Underexplored Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely centered around the versatile chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. Future research should aim to expand the scope of these transformations and explore less conventional reaction pathways.

While the reaction of the chloromethyl group with various nucleophiles is a primary application, a deeper investigation into the influence of the 4,6-difluoro substitution pattern on this reactivity is warranted. The electron-withdrawing nature of the fluorine atoms is expected to modulate the electrophilicity of the benzylic carbon, potentially influencing reaction rates and substrate scope.

A particularly intriguing and underexplored area is the potential for divergent reactivity at the C-2 position of the benzothiazole (B30560) ring. Recent studies on related 2-substituted benzothiazoles have shown that certain nucleophiles can induce either a standard nucleophilic aromatic substitution (SNAr) at the C-2 position or an unexpected ring-opening of the thiazole (B1198619) moiety. mdpi.com Investigating the reaction of this compound with a diverse range of nucleophiles, especially soft nucleophiles and organometallic reagents, could unveil novel transformation pathways and lead to the synthesis of entirely new heterocyclic scaffolds.

Furthermore, the exploration of metal-catalyzed cross-coupling reactions involving the C-Cl bond of the chloromethyl group could provide access to a wide array of derivatives with carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, significantly expanding the chemical space accessible from this building block.

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms is a key step towards accelerating the discovery of new functional molecules. Flow chemistry is particularly well-suited for automation, allowing for the systematic variation of reaction parameters and the rapid synthesis of compound libraries. nih.gov An automated flow synthesis of the core scaffold could be coupled with subsequent automated derivatization steps, where the chloromethyl group is reacted with a library of nucleophiles.

This approach would facilitate high-throughput experimentation (HTE) , enabling the rapid screening of hundreds or even thousands of derivatives for desired biological activities or material properties. The generation of diverse libraries of fluorinated benzothiazole derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery and for identifying materials with optimized optical or electronic properties. Robotic systems can be employed to manage the entire workflow, from synthesis and purification to biological screening, thereby significantly increasing the efficiency of the discovery process.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of fluorinated benzothiazoles are areas ripe for exploration. The benzothiazole core is known to be photo- and electro-active, and the introduction of fluorine atoms can significantly influence these properties.

Future research should focus on the photophysical characterization of this compound and its derivatives. This includes studying their absorption and emission spectra, quantum yields, and excited-state lifetimes. Understanding these properties is essential for their potential application in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis. The fluorine atoms are expected to influence the energy levels of the frontier molecular orbitals, potentially leading to desirable blue-shifted emission or enhanced photostability.

The electrochemical behavior of this compound also warrants investigation. Cyclic voltammetry and other electrochemical techniques can be used to determine its redox potentials and to explore the possibility of electrochemically-driven reactions. Electrochemical synthesis is emerging as a powerful and sustainable method for the formation of C-S bonds in benzothiazoles. rsc.org Exploring the electrochemical synthesis of the target compound or its derivatives could offer a green alternative to traditional chemical methods. Furthermore, the electrochemical properties are crucial for applications in organic electronics, such as in the development of new semiconductors or redox-active materials.

Design Principles for Next-Generation Fluorinated Benzothiazole Systems

The development of next-generation fluorinated benzothiazole systems will rely on a deep understanding of the structure-property relationships that govern their function. Computational chemistry and molecular modeling will play a pivotal role in this endeavor.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to predict the geometric, electronic, and photophysical properties of designed molecules before their synthesis. mdpi.com This in silico approach can guide the rational design of new derivatives with tailored properties. For example, computational screening can be used to identify substituents that will tune the emission wavelength for specific imaging applications or optimize the electronic properties for enhanced charge transport in organic electronic devices.

A key design principle will be the strategic placement of fluorine atoms and other functional groups on the benzothiazole scaffold. The number and position of fluorine atoms are known to have a profound impact on the biological activity and material properties of benzothiazoles. nih.gov By systematically varying the substitution pattern and correlating these changes with experimental observations, a set of design rules can be established.

Furthermore, the exploration of bioisosteric replacements for the chloromethyl group could lead to new derivatives with improved pharmacokinetic profiles or altered reactivity. The integration of the 4,6-difluorobenzothiazole (B3219819) core into larger, more complex molecular architectures, guided by computational design, will be essential for the development of highly functional next-generation materials and therapeutics.

Q & A

Q. What are the optimal synthetic routes for 2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with halogenated benzothiazole precursors. For example, 4,6-difluorobenzo[d]thiazol-2-amine can be functionalized by introducing a chloromethyl group via nucleophilic substitution or condensation reactions. A key step involves refluxing in solvents like tetrahydrofuran (THF) with catalysts such as diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) to activate the amine group for acylation or alkylation . Yields (e.g., 65% in analogous triazole syntheses) depend on reaction time, solvent polarity, and stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : The chloromethyl (-CH₂Cl) group appears as a singlet or multiplet near δ 4.5–5.0 ppm, while fluorine atoms deshield aromatic protons, splitting signals into distinct multiplets.
  • ¹³C NMR : The chloromethyl carbon resonates at ~40–45 ppm, and fluorinated aromatic carbons show characteristic shifts (e.g., 160–165 ppm for C-F) .
  • IR : Stretching vibrations for C-Cl (550–650 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups. Thiazole ring vibrations (C=N, ~1500 cm⁻¹) are also diagnostic .

Q. What basic biological activities have been reported for structurally similar thiazole derivatives?

Analogous compounds, such as 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole, exhibit anticancer activity by inhibiting tumor-associated macrophage (TAM) polarization. Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) is also observed in thiazole-Schiff bases via disruption of cell membrane integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?

Discrepancies may arise from impurities, assay conditions, or target specificity. Strategies include:

  • Purity validation : Elemental analysis (C, H, N, S) and HPLC to ensure >95% purity .
  • Comparative assays : Replicate studies under standardized conditions (e.g., DPPH for antioxidant activity, broth microdilution for antimicrobial potency) .
  • Mechanistic studies : Molecular docking to identify binding affinities with targets like EGFR or COX-2, followed by in vitro validation .

Q. What role does the chloromethyl group play in modulating reactivity and pharmacological properties?

The chloromethyl group acts as a leaving group, facilitating nucleophilic substitutions to generate derivatives (e.g., amines, azides). Electrophilicity at the thiazole ring is enhanced, improving interactions with biological targets (e.g., enzymes or DNA). In anticancer studies, this group contributes to inhibiting TAM polarization by blocking STAT3 signaling pathways .

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselectivity issues arise due to competing reactive sites (e.g., fluorine vs. chloromethyl groups). Solutions include:

  • Protecting groups : Temporarily block the chloromethyl group with tert-butyldimethylsilyl (TBS) before fluorinated ring modifications.
  • Catalyst tuning : Use Pd-based catalysts for cross-couplings at specific positions .
  • Monitoring : Real-time analysis via TLC or HPLC to track reaction progress .

Q. What advanced computational methods elucidate the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to proteins like β-tubulin or kinases. For example, thiazole derivatives show hydrogen bonding with active-site residues (e.g., Lys48 in EGFR) and hydrophobic interactions with aromatic pockets. MD simulations (>100 ns) assess stability of ligand-protein complexes .

Methodological Recommendations

  • Synthesis : Optimize chloromethylation using THF/DIPEA at 60°C for 12 hours .
  • Characterization : Combine NMR, IR, and mass spectrometry for unambiguous structural assignment .
  • Biological Assays : Use murine macrophage models (e.g., RAW264.7) to validate TAM inhibition mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.